molecular formula C14H23NO3 B14409749 1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione CAS No. 85609-19-4

1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione

Cat. No.: B14409749
CAS No.: 85609-19-4
M. Wt: 253.34 g/mol
InChI Key: VVQFZJVAWCTANY-UHFFFAOYSA-N
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Description

1-(8-Methyl-1-oxa-5-azaspiro[55]undecan-5-yl)butane-1,3-dione is a spirocyclic compound characterized by its unique structural features Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of but-3-en-1-ol and methanesulfonic acid as reagents .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the olefin metathesis reaction using a Grubbs catalyst.

Chemical Reactions Analysis

Types of Reactions

1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function and leading to the bacterium’s death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione is unique due to its specific substituents and the resulting chemical and biological properties. Its ability to inhibit the MmpL3 protein makes it a promising candidate for the development of new antituberculosis drugs .

Properties

CAS No.

85609-19-4

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

1-(10-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione

InChI

InChI=1S/C14H23NO3/c1-11-5-3-6-14(10-11)15(7-4-8-18-14)13(17)9-12(2)16/h11H,3-10H2,1-2H3

InChI Key

VVQFZJVAWCTANY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)N(CCCO2)C(=O)CC(=O)C

Origin of Product

United States

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